molecular formula C27H26O9 B12806927 Toromycin CAS No. 65357-64-4

Toromycin

Cat. No.: B12806927
CAS No.: 65357-64-4
M. Wt: 494.5 g/mol
InChI Key: MSXWAMODDZJPTG-QGZLGSDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Toromycin is isolated from the culture broth of Streptomyces collinus subspalbescens The isolation process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the antibiotic

Chemical Reactions Analysis

Toromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Typically employs reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Can occur under acidic or basic conditions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Toromycin has a wide range of scientific research applications:

Properties

CAS No.

65357-64-4

Molecular Formula

C27H26O9

Molecular Weight

494.5 g/mol

IUPAC Name

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one

InChI

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(28)7-6-13(20(21)25(14)36-27(15)32)26-24(31)23(30)22(29)11(2)35-26/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22+,23+,24-,26-/m1/s1

InChI Key

MSXWAMODDZJPTG-QGZLGSDISA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.